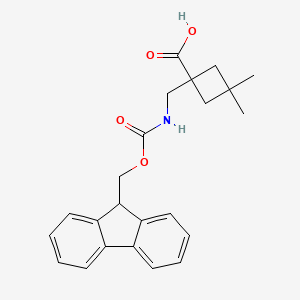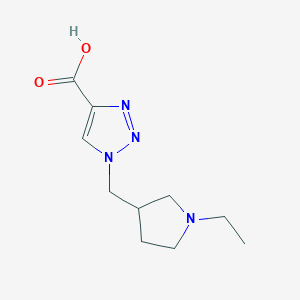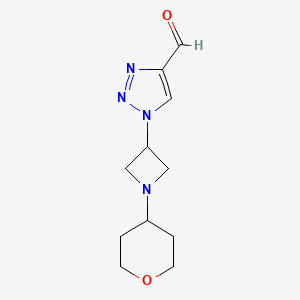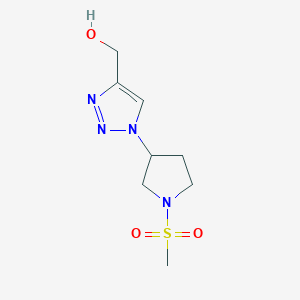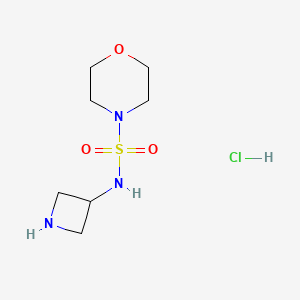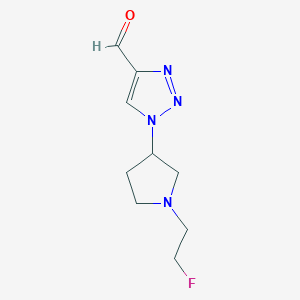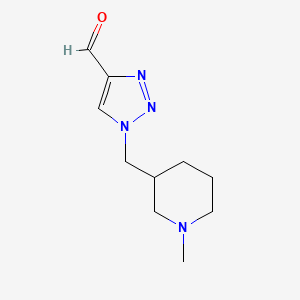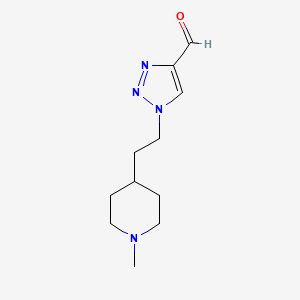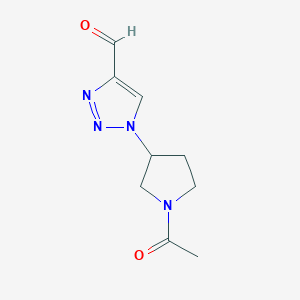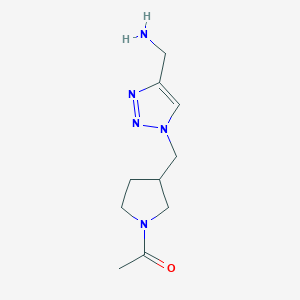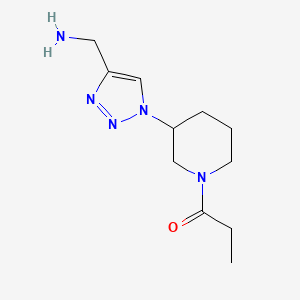
1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-4-amine dihydrochloride
Descripción general
Descripción
This compound is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has the empirical formula C8H12ClN3S and a molecular weight of 217.72 . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10ClN3S/c8-6-7(10-12-9-6)11-4-2-1-3-5-11/h1-5H2 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Applications in Microbiological Activity
- Synthesis for Antimicrobial Activities : Thiadiazole derivatives, including those related to the compound , have been synthesized and evaluated for their antimicrobial activities. For instance, Abdelmajeid et al. (2017) explored the synthesis of novel scaffolds based on thiadiazole and evaluated their activities against various bacterial and fungal strains. The antimicrobial potential of these compounds highlights their relevance in developing new antimicrobial agents (Abdelmajeid, Amine, & Hassan, 2017).
Synthesis and Characterization
- Novel Synthetic Pathways : Research has also focused on developing novel synthetic methods for thiadiazole derivatives, demonstrating the versatility of these compounds in chemical synthesis. Koutentis and Rees (2000) discussed the reactivity of certain thiadiazole derivatives, offering insights into new synthetic routes and the potential for creating diverse chemical entities for further study (Koutentis & Rees, 2000).
Medicinal Chemistry Applications
- Anticancer and Antitumor Evaluations : Thiadiazole derivatives have been synthesized and assessed for their potential anticancer and antitumor activities. Hamama et al. (2013) reported on the synthesis of certain N-substituted-2-amino-1,3,4-thiadiazoles and their preliminary evaluations for cytotoxicity and antioxidant activities, indicating the promise of thiadiazole compounds in oncological research (Hamama, Gouda, Badr, & Zoorob, 2013).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Thiadiazole derivatives have been reported to exhibit anticancer activity . The specific targets can vary depending on the exact structure of the derivative and the type of cancer cells .
Mode of Action
Thiadiazole derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells . The specific interactions and changes can vary depending on the exact structure of the derivative and the type of cancer cells .
Biochemical Pathways
Thiadiazole derivatives have been reported to affect various biochemical pathways, leading to downstream effects such as the inhibition of cancer cell growth .
Result of Action
Thiadiazole derivatives have been reported to exhibit anticancer effects, which could be a result of their interaction with their targets and the subsequent changes .
Propiedades
IUPAC Name |
1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4S.2ClH/c8-6-7(11-13-10-6)12-3-1-5(9)2-4-12;;/h5H,1-4,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCJPBOEMDRCHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NSN=C2Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid](/img/structure/B1480573.png)
